

Technical Guide: 2-(Methoxymethyl)morpholine in Drug Discovery

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Compound of Interest

Compound Name: **2-(Methoxymethyl)morpholine**

Cat. No.: **B186646**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Methoxymethyl)morpholine**, detailing its chemical properties, its strategic importance in medicinal chemistry, and general synthetic approaches. This document serves as a resource for researchers leveraging substituted morpholine scaffolds in the development of novel therapeutics.

Core Molecular Data

2-(Methoxymethyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with a methoxymethyl group. This substitution introduces a chiral center, leading to (R) and (S) enantiomers. The presence of both an ether and a secondary amine group within the morpholine ring imparts desirable physicochemical properties for drug design.

The fundamental quantitative data for this compound are summarized below.

Property	Value	Citations
Molecular Formula	C ₆ H ₁₃ NO ₂	[1] [2] [3]
Molecular Weight	131.17 g/mol	[1] [4]
Synonyms	(S)-2-(Methoxymethyl)morpholine; (R)-2-(Methoxymethyl)morpholine	[1] [4]
CAS Number (S-enantiomer)	157791-20-3	[1]
CAS Number (R-enantiomer)	157791-21-4	[4]

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into bioactive molecules is a common strategy to enhance pharmacological profiles for several key reasons:

- Improved Physicochemical Properties: The morpholine moiety often improves aqueous solubility and provides a favorable balance between lipophilicity and hydrophilicity. The nitrogen atom is less basic than that in analogous structures like piperidine, which can be advantageous for biological interactions and metabolic stability.[\[5\]](#)[\[6\]](#)
- Enhanced Pharmacokinetics: A large body of research has shown that the morpholine scaffold can lead to improved pharmacokinetic properties, including better absorption and distribution.[\[1\]](#)[\[7\]](#)
- Blood-Brain Barrier (BBB) Penetration: For drug candidates targeting the central nervous system (CNS), the morpholine ring is particularly valuable. Its properties facilitate penetration of the BBB, making it a key component in the development of drugs for neurological and psychiatric disorders.[\[1\]](#)[\[3\]](#)
- Versatile Synthetic Handle: As a building block, **2-(Methoxymethyl)morpholine** provides a versatile platform for creating extensive libraries of compounds for high-throughput

screening.^[7]^[8] The substituted ring can be further functionalized to explore structure-activity relationships (SAR) systematically.^[8]

Experimental Protocols: Synthesis of Substituted Morpholines

While a specific protocol for the synthesis of **2-(Methoxymethyl)morpholine** is not readily available in public literature, general methods for creating C-substituted morpholines are well-established. One robust method is the Palladium-catalyzed carboamination of substituted ethanolamine derivatives. The following is a representative protocol adapted from the literature for the synthesis of a substituted morpholine, illustrating the key steps involved.

Representative Protocol: Pd-Catalyzed Carboamination

This procedure describes the key cyclization step to form the morpholine ring from an appropriate N-aryl ethanolamine precursor.

Materials:

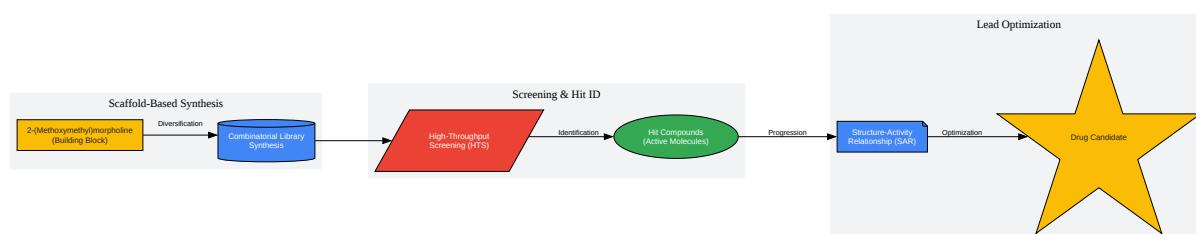
- N-aryl substituted ethanolamine derivative (0.50 mmol)
- Aryl bromide (1.0 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2.3 mg, 0.01 mmol)
- Tri(2-furyl)phosphine ($\text{P}(\text{2-furyl})_3$) (9.3 mg, 0.04 mmol)
- Sodium tert-butoxide (NaOtBu) (96.1 mg, 1.0 mmol)
- Toluene (1.25 mL)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate (EtOAc)
- Schlenk tube

Procedure:

- Catalyst and Base Preparation: Under a nitrogen atmosphere, charge a flame-dried Schlenk tube with $\text{Pd}(\text{OAc})_2$ (2.3 mg), $\text{P}(\text{2-furyl})_3$ (9.3 mg), and NaOtBu (96.1 mg).
- Reagent Addition: Evacuate the tube and backfill with nitrogen. Add the aryl bromide (1.0 mmol). If the aryl bromide is a solid, add it with the catalyst and base.
- Substrate Addition: Add a solution of the amine substrate (0.50 mmol) dissolved in toluene (1.25 mL) to the Schlenk tube via syringe.
- Reaction: Stir the mixture and heat to 105 °C. Monitor the reaction progress by Gas Chromatography (GC) analysis until the starting material is consumed (typically 12–18 hours).
- Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding 3 mL of saturated aqueous NH_4Cl .
- Extraction: Extract the aqueous layer with EtOAc (3 x 3 mL).
- Purification: Combine the organic layers and concentrate them in vacuo. Purify the crude product by flash chromatography on silica gel to yield the final morpholine compound.

Strategic Application in Drug Discovery

2-(Methoxymethyl)morpholine is not typically an active pharmaceutical ingredient itself but rather a strategic building block. Its utility is best visualized as part of a larger drug discovery workflow. The diagram below illustrates how this scaffold is employed in the generation and optimization of new chemical entities.



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Caption: Workflow for utilizing **2-(Methoxymethyl)morpholine** in drug discovery.

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